molecular formula C8H9N5 B11915618 3-(1H-Purin-6-yl)prop-1-en-1-amine

3-(1H-Purin-6-yl)prop-1-en-1-amine

Cat. No.: B11915618
M. Wt: 175.19 g/mol
InChI Key: RNQVUVCNCLFNKP-HNQUOIGGSA-N
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Description

3-(1H-Purin-6-yl)prop-1-en-1-amine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Purin-6-yl)prop-1-en-1-amine typically involves the reaction of purine derivatives with appropriate alkylating agents. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with propargylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Purin-6-yl)prop-1-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxo derivatives of the purine ring.

    Reduction: Reduced forms of the purine derivative.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-Purin-6-yl)prop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Purin-6-yl)prop-1-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

    Adenine: A naturally occurring purine derivative involved in DNA and RNA synthesis.

    Guanine: Another purine derivative found in nucleic acids.

    Hypoxanthine: A purine derivative involved in nucleotide metabolism.

Uniqueness: 3-(1H-Purin-6-yl)prop-1-en-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike adenine and guanine, which are primarily involved in genetic material, this compound has broader applications in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

(E)-3-(7H-purin-6-yl)prop-1-en-1-amine

InChI

InChI=1S/C8H9N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h1,3-5H,2,9H2,(H,10,11,12,13)/b3-1+

InChI Key

RNQVUVCNCLFNKP-HNQUOIGGSA-N

Isomeric SMILES

C1=NC2=NC=NC(=C2N1)C/C=C/N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CC=CN

Origin of Product

United States

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